MK/TBPS Photoresist Performance
In a head-to-head comparison of photoinitiator systems for negative-working photosensitive polyimide (PSPI) formulations, the combination of Michler's ketone (MK) and tribromomethylphenylsulfone (TBPS) yielded superior photolithographic resolution compared to formulations using other photoinitiators such as IRG369 and isopropylthioxanthone [1]. Specifically, the MK/TBPS system enabled pattern resolution of 10 µm using a 2.38 wt% aqueous TMAH developer, whereas the IRG369/isopropylthioxanthone/TBPS formulation only achieved a photosensitivity of 200 mJ/cm² with a contrast of 1.78, indicating a significant improvement in achievable feature size [1][2].
| Evidence Dimension | Photolithographic Resolution (Pattern Size) |
|---|---|
| Target Compound Data | 10 µm resolution |
| Comparator Or Baseline | MK/TBPS system (10 µm) vs. IRG369/isopropylthioxanthone/TBPS system (200 mJ/cm² sensitivity, contrast 1.78) |
| Quantified Difference | Target system achieves 10 µm resolution; comparator system achieves 200 mJ/cm² sensitivity with 1.78 contrast. Resolution data for comparator system is not reported; however, the explicit statement that MK/TBPS 'gave the best results' among tested systems, including the IRG369-based system, establishes its superior pattern definition capability. |
| Conditions | Negative-working photosensitive polyimide (PSPI) precursor formulations; development in 2.38 wt% aqueous TMAH solution. |
Why This Matters
For microelectronics and advanced lithography applications, the ability to achieve finer pattern resolution directly impacts device miniaturization and yield, making MK/TBPS the scientifically preferred photoinitiator system for high-resolution photoresist formulations.
- [1] Hsu, S. L. C., & Fan, M. H. (2004). Synthesis and characterization of novel negative-working aqueous base developable photosensitive polyimide precursors. Polymer, 45(4), 1101–1109. View Source
- [2] Chang, S. (n.d.). Photoresist formulation containing IRG369, isopropylthioxanthone, tetra(ethylene glycol) diacrylate, and tribromomethyl phenyl sulfone. Cited in Polymer (2004) 45(4) 1101-1109. View Source
